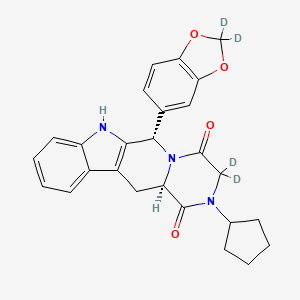
ICG-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
ICG-amine can be synthesized through a series of chemical reactions involving the condensation of indocyanine green with amine groups. The synthesis typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and water . The reaction conditions often include ultrasonic and warming techniques to ensure proper solubility and reaction efficiency .
Industrial Production Methods
In industrial settings, this compound is produced by mixing poly(lactic-co-glycolic acid) (PLGA), polyethylenimine, and polyethylene glycol (PEG) in DMSO with polyvinyl alcohol, albumin, and indocyanine green in water . This method ensures high yield and purity of the compound, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
ICG-amine undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for different scientific applications .
Scientific Research Applications
ICG-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying various chemical species.
Biology: Employed in cellular imaging and tracking due to its near-infrared fluorescence properties.
Medicine: Utilized in photothermal and photodynamic therapy for cancer treatment.
Industry: Applied in the development of advanced materials and nanotechnology.
Mechanism of Action
ICG-amine exerts its effects through its ability to bind to amino acid residues and produce fluorescence when exposed to near-infrared light . The molecular targets include various proteins and enzymes involved in cellular processes. The pathways involved in its mechanism of action include the generation of reactive oxygen species (ROS) and the conversion of absorbed light into heat, which can kill cancer cells and pathogenic bacteria .
Comparison with Similar Compounds
ICG-amine is unique compared to other similar compounds due to its high binding efficiency and near-infrared fluorescence properties. Similar compounds include:
Indocyanine green: Used for similar applications but lacks the amine group, which limits its binding efficiency.
Cy7.5 amine: Another near-infrared dye with similar properties but different molecular structure.
This compound stands out due to its superior binding properties and versatility in various scientific applications.
Properties
Molecular Formula |
C51H64N4O4S |
|---|---|
Molecular Weight |
829.1 g/mol |
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-(6-aminohexylamino)-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C51H64N4O4S/c1-50(2)45(54(43-32-30-39-23-14-16-25-41(39)48(43)50)36-20-10-13-29-47(56)53-35-19-9-8-18-34-52)27-11-6-5-7-12-28-46-51(3,4)49-42-26-17-15-24-40(42)31-33-44(49)55(46)37-21-22-38-60(57,58)59/h5-7,11-12,14-17,23-28,30-33H,8-10,13,18-22,29,34-38,52H2,1-4H3,(H-,53,56,57,58,59) |
InChI Key |
WKCQFHIAPMFCGN-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCCCCCN)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12418955.png)
![7-methyl-2-(1,1,2,2,2-pentadeuterioethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12418957.png)
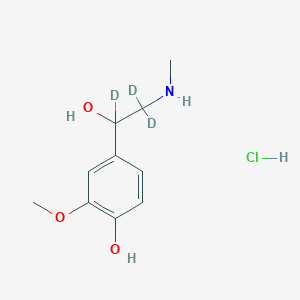

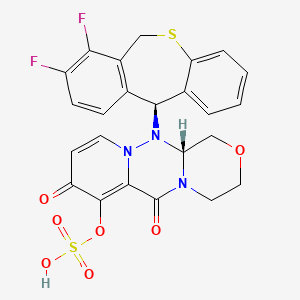
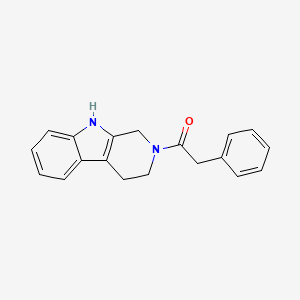
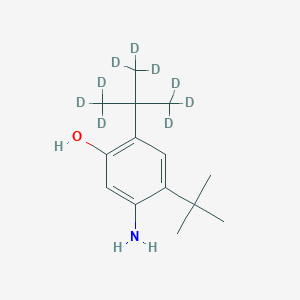


![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide;2,2,2-trifluoroacetic acid](/img/structure/B12418997.png)

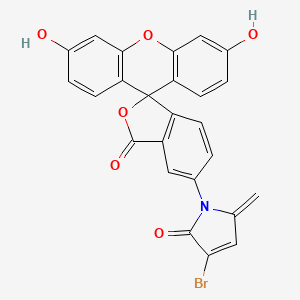
![(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one](/img/structure/B12419022.png)
